A Technical Guide to Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate (CAS: 2199-45-3): Properties, Synthesis, and Applications in Drug Discovery
A Technical Guide to Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate (CAS: 2199-45-3): Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
This technical guide provides an in-depth analysis of Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will explore its fundamental chemical and physical properties, detail a robust synthetic methodology, and discuss its strategic application in the development of therapeutic agents, particularly kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile pyrrole derivative in their synthetic programs.
Introduction: The Significance of the Pyrrole Scaffold
Heterocyclic compounds form the bedrock of modern pharmacology, and among them, the pyrrole ring system holds a position of particular prominence.[1] This five-membered aromatic heterocycle is a privileged scaffold, appearing in a multitude of natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal anchor for molecular recognition at biological targets.
Many pyrrole derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[2] Notably, functionalized pyrrole cores are central to the design of protein kinase inhibitors, a critical class of oncology drugs.[1] Compounds like Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, feature a substituted pyrrole ring, underscoring the scaffold's importance in creating high-affinity ligands for enzyme active sites.[1] Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate is a valuable intermediate, providing a pre-functionalized core that enables chemists to efficiently construct complex molecular architectures for drug discovery.[3]
Compound Identification and Core Properties
Precise identification is the first step in any rigorous scientific endeavor. The fundamental identifiers and molecular properties of Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 2199-45-3 | [3][4] |
| IUPAC Name | Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate | [4] |
| Synonyms | 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester, Ethyl 2,3-dimethylpyrrole-5-carboxylate | [3][4] |
| Molecular Formula | C₉H₁₃NO₂ | [3][4] |
| Molecular Weight | 167.21 g/mol | [3][4] |
| InChI Key | NJUXFNQDUIJYPO-UHFFFAOYSA-N | [4] |
Physicochemical Data
The physical properties of a compound dictate its handling, reaction conditions, and formulation potential. The table below presents the key physicochemical data for Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate.
| Property | Value | Source(s) |
| Appearance | Data not consistently available; likely a solid or oil. | |
| Boiling Point | 289.7 °C at 760 mmHg | [3][4] |
| Density | 1.08 g/cm³ | [3][4] |
| Flash Point | 129 °C | [3][4] |
| Refractive Index | 1.516 | [3][4] |
| Storage Temperature | 2-8 °C | [3] |
Synthesis Methodology: The Knorr Pyrrole Synthesis
The construction of the pyrrole ring is a foundational process in organic chemistry. The Knorr pyrrole synthesis, first reported in 1884, remains a robust and widely adopted method for preparing substituted pyrroles like Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate.
Principle of the Method: The Knorr synthesis involves the condensation of an α-amino-ketone with a β-ketoester. The α-amino-ketone is typically generated in situ from the corresponding ketone oxime via reduction, preventing self-condensation. This is followed by a cyclization and dehydration sequence to yield the final aromatic pyrrole ring. The choice of a β-ketoester, such as ethyl acetoacetate, allows for the direct installation of the carboxylate handle, which is invaluable for subsequent functionalization.
Below is a representative workflow for this synthesis.
Caption: A generalized workflow for the Knorr synthesis of the target pyrrole.
Detailed Experimental Protocol (Representative):
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Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add zinc dust and glacial acetic acid. Cool the mixture in an ice-water bath to maintain a temperature below 10 °C.
-
Reagent Addition: A solution of 3-oxobutanal oxime (or a suitable precursor) and ethyl 2-methyl-3-oxobutanoate in glacial acetic acid is added dropwise from the dropping funnel, ensuring the internal temperature does not exceed 15 °C. The causality here is critical: the slow addition and low temperature control the exothermic reduction of the oxime and prevent unwanted side reactions.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours until TLC or LC-MS analysis indicates the consumption of the starting materials.
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Workup: The reaction mixture is poured into a large volume of ice-water. The resulting precipitate is collected by vacuum filtration. Alternatively, if no precipitate forms, the aqueous solution is neutralized with a base (e.g., sodium carbonate) and extracted with an organic solvent like ethyl acetate.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate.
-
Self-Validation: The identity and purity of the final compound must be confirmed. High-performance liquid chromatography (HPLC) should indicate a purity of >95%. Structural confirmation is achieved via ¹H NMR, ¹³C NMR, and mass spectrometry (MS), comparing the obtained spectra with reference data.
Applications in Drug Discovery and Development
Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate is not typically a final drug product but rather a crucial intermediate. Its value lies in the strategic placement of its functional groups:
-
The Ester Group (C2): Acts as a versatile chemical handle. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a common linkage in drug molecules.
-
The NH Group (Position 1): Can be alkylated or arylated to introduce further diversity and modulate the molecule's physicochemical properties, such as solubility and lipophilicity.
-
The Pyrrole Core: Provides a flat, aromatic scaffold that can engage in π-stacking or hydrogen bonding interactions within a protein's binding site.
This compound and its structural isomers are foundational for building the core of kinase inhibitors. For instance, the synthesis of Sunitinib, used to treat renal cell carcinoma and gastrointestinal stromal tumors, involves an intermediate with a dimethylpyrrole carboxamide core. The synthetic logic often involves building upon a pre-formed pyrrole ring like Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate, demonstrating its direct relevance to the synthesis of targeted cancer therapies.
Safety, Handling, and Storage
GHS Hazard Classification (Based on related compounds):
| Hazard Class | Code | Statement | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [5] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [5] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [5] |
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or dust.
-
Wear standard personal protective equipment: safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Avoid contact with skin, eyes, and clothing.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The recommended storage temperature is between 2-8 °C, suggesting refrigeration is appropriate to maintain long-term stability.[3]
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.
-
In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.
-
If inhaled: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.
Conclusion
Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate is a high-value chemical intermediate with significant applications in pharmaceutical research and development. Its well-defined structure and versatile functional handles make it an ideal starting point for the synthesis of complex molecular targets, particularly in the realm of oncology. A thorough understanding of its properties, synthetic routes, and safe handling procedures, as outlined in this guide, is essential for any scientist aiming to incorporate this powerful building block into their research programs.
References
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LookChem. Cas 2199-45-3, ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate. [Link]
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PubChem. Ethyl 3,5-dimethyl-4-ethyl-1H-pyrrole-2-carboxylate. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Role of Pyrrole Derivatives in Pharmaceutical Synthesis. [Link]
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Gîrdan, M. A., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. National Center for Biotechnology Information. [Link]
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ResearchGate. (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. [Link]
Sources
- 1. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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